molecular formula C15H18BrN3O B8297883 6-Bromo-N'-(4-methyloxan-4-yl)quinoline-3,4-diamine

6-Bromo-N'-(4-methyloxan-4-yl)quinoline-3,4-diamine

Cat. No.: B8297883
M. Wt: 336.23 g/mol
InChI Key: DMFSTPQNYMRWJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-N'-(4-methyloxan-4-yl)quinoline-3,4-diamine is a useful research compound. Its molecular formula is C15H18BrN3O and its molecular weight is 336.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H18BrN3O

Molecular Weight

336.23 g/mol

IUPAC Name

6-bromo-4-N-(4-methyloxan-4-yl)quinoline-3,4-diamine

InChI

InChI=1S/C15H18BrN3O/c1-15(4-6-20-7-5-15)19-14-11-8-10(16)2-3-13(11)18-9-12(14)17/h2-3,8-9H,4-7,17H2,1H3,(H,18,19)

InChI Key

DMFSTPQNYMRWJZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOCC1)NC2=C3C=C(C=CC3=NC=C2N)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Water (8.35 mL) was added to a stirred mixture of 6-bromo-N-(4-methyloxan-4-yl)-3-nitroquinolin-4-amine (1.07 g, 2.92 mmol), iron (0.979 g, 17.53 mmol) and ammonia hydrochloride (0.109 g, 2.05 mmol) in EtOH (50.1 mL) and the resulting slurry heated to 105° C. for 2 h. The reaction was filtered warm through a pad of celite, washing with MeOH, and the filtrate evaporated to dryness. The crude solid was dissolved in DCM (10 mL) and washed with a sat. aqueous solution of NaHCO3 (10 mL) and sat. brine (10 mL). The organic layer was dried over MgSO4, filtered and evaporated to afford the desired material (0.850 g, 87%) as a pale orange solid. This was used without further purification. NMR Spectrum: 1H NMR (400 MHz, DMSO-d6) δ 1.19 (3H, s), 1.51 (2H, d), 1.76 (2H, td), 3.43 (2H, td), 3.73 (2H, dt), 4.15 (1H, s), 5.45 (2H, s), 7.39 (1H, dd), 7.67 (1H, d), 8.22 (1H, d), 8.51 (1H, s). Mass Spectrum: m/z (ES+)[M+H]+=336, 338.
Name
Quantity
8.35 mL
Type
reactant
Reaction Step One
Name
6-bromo-N-(4-methyloxan-4-yl)-3-nitroquinolin-4-amine
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
0.109 g
Type
reactant
Reaction Step One
Name
Quantity
50.1 mL
Type
solvent
Reaction Step One
Name
Quantity
0.979 g
Type
catalyst
Reaction Step One
Yield
87%

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